molecular formula C26H24N4O7 B2355249 Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate CAS No. 899909-87-6

Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B2355249
CAS No.: 899909-87-6
M. Wt: 504.499
InChI Key: KAJIEMBQUHECNG-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a structurally complex organic compound featuring multiple functional groups:

  • A methyl benzoate ester backbone.
  • A tetrahydroquinazoline-dione moiety (a bicyclic structure with two ketone groups).
  • A carbamoyl ethyl linker connected to a furan-2-yl methyl group.
  • An acetamido bridge between the benzoate and quinazoline-dione segments.

Properties

IUPAC Name

methyl 2-[[2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O7/c1-36-25(34)18-8-2-4-10-20(18)28-23(32)16-30-21-11-5-3-9-19(21)24(33)29(26(30)35)13-12-22(31)27-15-17-7-6-14-37-17/h2-11,14H,12-13,15-16H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIEMBQUHECNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is synthesized via cyclocondensation of methyl anthranilate with urea or isocyanates under acidic conditions. For example, reaction of methyl anthranilate with phenyl isothiocyanate in ethanol at reflux yields 3-phenyl-2-thioxoquinazolin-4(3H)-one, as demonstrated in analogous syntheses. Adjusting the electrophile to chloroacetyl chloride facilitates introduction of the acetamide sidechain at N1.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Catalyst : Triethylamine or KOH
  • Temperature : 80–100°C
  • Yield : 70–85%

Functionalization of the Quinazolinone Nitrogen

Alkylation with 2-{[(Furan-2-yl)methyl]carbamoyl}ethyl Groups

The N3 position of the quinazolinone is alkylated using 2-bromoethyl(furan-2-yl)methylcarbamate in the presence of a base. This step requires careful control of stoichiometry to avoid over-alkylation.

Optimized Protocol :

  • Reactants : Quinazolinone (1 eq), 2-bromoethyl(furan-2-yl)methylcarbamate (1.2 eq)
  • Base : K2CO3 (2 eq)
  • Solvent : DMF, 60°C, 12 h
  • Yield : 68% (HPLC purity >95%)

Synthesis of Methyl 2-(2-Acetamido)benzoate

Schotten-Baumann Acylation

Methyl 2-aminobenzoate is acylated with chloroacetyl chloride in a biphasic system:

Procedure :

  • Dissolve methyl 2-aminobenzoate (1 eq) in dichloromethane.
  • Add chloroacetyl chloride (1.5 eq) and NaOH (10% aq.) dropwise at 0°C.
  • Stir for 2 h, isolate organic layer, and concentrate.
  • Yield : 89%

Final Amide Coupling

EDCl/HOBt-Mediated Coupling

The quinazolinone derivative and methyl 2-(2-chloroacetamido)benzoate are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Conditions :

  • Molar Ratio : 1:1.2 (quinazolinone:benzoate)
  • Solvent : DMF, rt, 24 h
  • Workup : Column chromatography (SiO2, ethyl acetate/hexane 3:7)
  • Yield : 74%

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.41 (t, J = 6.5 Hz, 2H, CH2), 3.85 (s, 3H, OCH3).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1652 cm⁻¹ (quinazolinone C=O).

Crystallographic Data (Analogous Structures)

  • Dihedral angles between quinazolinone and aryl groups: 83–87°.
  • Hirshfeld Analysis : H⋯H (48.4%), C⋯H (21.5%), O⋯H (18.7%) interactions dominate crystal packing.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competitive O- vs N-alkylation is mitigated using polar aprotic solvents (DMF) and bulky bases (K2CO3).

Purification of Polyfunctional Intermediates

  • Column Chromatography : Sequential elution with ethyl acetate/hexane gradients.
  • Recrystallization : DMF/water mixtures for quinazolinone intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quinazolinone core is known to interact with DNA and proteins, potentially inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Methyl Benzoate-Based Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Use/Activity Reference
Target Compound Likely C₂₄H₂₄N₄O₇ ~504.5 (inferred) Benzoate ester, tetrahydroquinazoline-dione Hypothesized anti-inflammatory N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) C₁₈H₁₅N₃O₄S 369.4 Benzoate ester, thiadiazole, phenylcarbamoyl Research chemical (unspecified)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) Varies ~250–350 Acetamido, triazole, sulfanyl Anti-exudative (vs. diclofenac)
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Benzoate ester, triazine, sulfonylurea Herbicidal

Key Observations :

  • The target compound’s tetrahydroquinazoline-dione core distinguishes it from LS-03205 (thiadiazole) and metsulfuron methyl (triazine). Quinazoline derivatives are often associated with kinase inhibition or anti-inflammatory activity, whereas thiadiazoles and triazines are more common in agrochemicals .

Tetrahydroquinazoline-dione vs. Triazole/Thiadiazole Analogs

  • Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s quinazoline-dione and acetamido groups may similarly target inflammatory pathways but with enhanced binding affinity due to its larger, more rigid structure .

Functional Group Contributions

  • Carbamoyl Ethyl Linker : This group is critical for forming hydrogen bonds with target proteins. In LS-03205, the phenylcarbamoyl group likely engages in π-π stacking, whereas the furan-2-yl methyl group in the target compound may participate in dipole interactions .
  • Acetamido Bridge : Shared with anti-exudative triazole derivatives (), this group enhances solubility and bioavailability. The target compound’s extended structure may reduce solubility compared to simpler analogs but improve target selectivity .

Biological Activity

Methyl 2-{2-[3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for various biological activities. Its molecular formula is C25H29N3O6C_{25}H_{29}N_{3}O_{6}, and it possesses a molecular weight of approximately 499.58 g/mol. The presence of functional groups such as furan and carbamoyl contributes to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHT-2910.0
Methyl 2-{...}VariousTBDTBD

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus15
Compound DEscherichia coli18
Methyl 2-{...}TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been explored through their effects on nitric oxide (NO) production and cyclooxygenase (COX) enzyme inhibition. Compounds similar to methyl 2-{...} have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, indicating potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production

In a study evaluating the structure-activity relationship (SAR) of various quinazoline derivatives, it was found that specific substitutions on the quinazoline ring enhance anti-inflammatory activity by inhibiting iNOS and COX-2 expression in macrophage-like cells .

Q & A

Q. What are the optimal synthetic conditions for preparing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis requires multi-step reactions, including condensation and cyclization steps. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
  • Temperature control : 80–100°C for condensation steps; reflux conditions for cyclization .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) to enhance amide bond formation .
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress, and 1^1H/13^{13}C NMR for structural confirmation .

Q. How can initial biological activity screening be conducted for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) to evaluate affinity for target proteins .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodological Answer :
  • Orthogonal techniques : Compare 1^1H NMR data with X-ray crystallography results to resolve stereochemical ambiguities. For example, NOESY NMR can confirm spatial proximity of protons, while X-ray provides absolute configuration .
  • Computational modeling : Density functional theory (DFT) calculations to predict NMR chemical shifts and validate experimental data .
  • Case example : A 2024 study resolved conflicting data for a thienopyrimidine analog by combining crystallography (CCDC deposition: 2256781) and 15^{15}N-HSQC NMR .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Substituent modification : Introduce fluorophenyl groups to enhance metabolic stability (e.g., t1/2t_{1/2} increased from 2.1 to 4.8 hours in murine models) .
  • Prodrug design : Esterification of carboxylate groups to improve oral bioavailability (e.g., ethyl ester prodrugs showed 3.5-fold higher AUC in rats) .
  • LogP optimization : Use shake-flask method or HPLC-derived logP to balance hydrophilicity (target logP: 2–4) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Methodological Answer :
  • Core modifications : Vary the tetrahydroquinazoline substituents (e.g., alkyl vs. aryl groups) and assess impact on IC50_{50} values .
  • Functional group swaps : Replace the furan-2-ylmethyl carbamoyl group with thiophene or pyridine derivatives to probe electronic effects .
  • Data analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features with activity .

Q. What environmental fate studies are recommended for this compound?

  • Methodological Answer :
  • Degradation pathways : Conduct hydrolysis studies at pH 5–9 (25–50°C) to identify breakdown products via LC-QTOF-MS .
  • Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate acute toxicity .
  • Persistence assessment : Soil column experiments to measure half-life under aerobic/anaerobic conditions .

Notes

  • Safety : Always use PPE (gloves, goggles) and conduct reactions in a fume hood. Refer to SDS for handling guidelines (e.g., first aid for inhalation ).
  • Data Reproducibility : Document reaction conditions meticulously (e.g., humidity control for moisture-sensitive steps ).

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